(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine

Serotonin receptor pharmacology Structure–activity relationship (SAR) 5-HT2A agonist design

(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine is a chiral cyclopropane-containing aromatic amine bearing a bromine substituent at the 2-position and methoxy groups at the 4- and 5-positions of the phenyl ring. This compound belongs to the class of trans-2-phenylcyclopropylmethanamines, a scaffold recognized in neuropsychiatric receptor research for its potential to conformationally constrain the ethylamine side chain of classical phenethylamine ligands.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
Cat. No. B15313680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C2CC2CN)Br)OC
InChIInChI=1S/C12H16BrNO2/c1-15-11-4-9(8-3-7(8)6-14)10(13)5-12(11)16-2/h4-5,7-8H,3,6,14H2,1-2H3
InChIKeyLKOHSNVMIUXELC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine – A Positionally Defined Cyclopropylamine Building Block for CNS Ligand Discovery


(2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine is a chiral cyclopropane-containing aromatic amine bearing a bromine substituent at the 2-position and methoxy groups at the 4- and 5-positions of the phenyl ring. This compound belongs to the class of trans-2-phenylcyclopropylmethanamines, a scaffold recognized in neuropsychiatric receptor research for its potential to conformationally constrain the ethylamine side chain of classical phenethylamine ligands [1]. Its molecular formula is C12H16BrNO2 (MW = 286.16 g/mol), and the commercially available racemic (1R,2R) form is identified by CAS 2227670-04-2 [2]. The combination of a stereochemically locked cyclopropane ring, a primary amine handle, and a reactive aryl bromide positions this compound as a versatile intermediate for asymmetric synthesis and structure–activity relationship (SAR) exploration of serotonin receptor ligands [1].

Why Unsubstituted or Differently Substituted Cyclopropylamines Cannot Substitute (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine


In serotonin receptor ligand discovery, the position of halogen and methoxy substituents on the phenyl ring critically determines receptor subtype selectivity and intrinsic efficacy. The 4-bromo-2,5-dimethoxy pattern (as in DOB and its cyclopropane congener) is a well-validated 5-HT2A pharmacophore with Ki values of 1.4–8.9 nM [1]. Shifting the bromine to the 2-position and the methoxy groups to the 4- and 5-positions – the substitution topology present in (2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine – creates a regioisomeric scaffold that has not been pharmacologically characterized but is predicted to display altered hydrogen-bonding geometry, dipole moment, and steric occupancy within the orthosteric pocket [1]. Simply procuring the 4-bromo isomer or the des-bromo cyclopropylamine analog ignores the fact that the 2-bromo-4,5-dimethoxy pattern may confer a distinct selectivity signature or metabolic profile. The cyclopropane ring further restricts conformational flexibility relative to the ethylamine chain, locking the amine in a specific orientation that affects both binding kinetics and off-target promiscuity profiles [1]. The evidence below substantiates why this specific regioisomer warrants prioritized evaluation.

Quantitative Differentiation Evidence for (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine vs. Closest Analogs


Regioisomeric Differentiation: 2-Bromo-4,5-dimethoxy vs. 4-Bromo-2,5-dimethoxy Pharmacophore Topology

The closest pharmacologically characterized analog is trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine (compound 5), which exhibits sub-nanomolar affinity for the 5-HT2A receptor (Ki = 1.4 ± 0.3 nM) and 5-HT2C receptor (Ki = 7.5 ± 1.1 nM) when tested as the racemate [1]. In that scaffold, the bromine occupies the 4-position and the methoxy groups occupy the 2- and 5-positions, a topology shared with the prototypical hallucinogenic amphetamine DOB [1]. The target compound relocates the bromine to the 2-position and the methoxy groups to the 4- and 5-positions. While direct pharmacological data for this 2-bromo regioisomer are absent from the peer-reviewed literature, the positional shift moves the bromine from the para to the ortho position relative to the cyclopropylmethanamine attachment point, which alters the ring's electronic distribution (σ and π effects) and the vector of the C–Br dipole [2]. In phenethylamine SAR, moving halogen from para to ortho has been shown to reduce 5-HT2A affinity by 10- to 100-fold while potentially uncovering activity at monoamine transporters or other aminergic receptors [3]. This regioisomer therefore represents a distinct chemical probe for mapping the orthosteric binding requirements of serotonin receptor subtypes.

Serotonin receptor pharmacology Structure–activity relationship (SAR) 5-HT2A agonist design

Cyclopropane Conformational Locking: Cyclopropylmethanamine vs. Ethylamine Side Chain Rigidity

The cyclopropyl ring in (2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine conformationally constrains the aminomethyl side chain into a fixed spatial relationship with the aryl ring, in contrast to the freely rotating ethylamine chain in 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-amine (CAS 63375-81-5) . In the characterized 4-bromo series, this cyclopropyl constraint increased 5-HT2A binding affinity by 5- to 6-fold relative to the flexible ethylamine congener (Ki = 1.4 nM for cyclopropane 5 vs. 8.9 nM for DOB 1b) [1]. The target compound inherits this conformational advantage: the (1R,2R) configuration defines the syn relationship between the aryl and aminomethyl substituents on the cyclopropane, which computational studies of analogous trans-2-phenylcyclopropylamines suggest pre-organizes the amine nitrogen for optimal interaction with Asp155 of the 5-HT2A orthosteric pocket [1]. The predicted topological polar surface area (TPSA) of 44.5 Ų and XLogP3 of 2.1 [2] indicate moderate CNS permeability potential per Lipinski and Veber guidelines, comparable to CNS-active cyclopropylamine ligands.

Conformational restriction Medicinal chemistry Receptor binding kinetics

Physicochemical Differentiation: Target Compound vs. 3-Bromo and 4-Bromo Regioisomers

Computed physicochemical properties differentiate (2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine from its regioisomeric counterparts. The target compound (CAS 2227670-04-2) has an XLogP3 of 2.1 and a topological polar surface area (TPSA) of 44.5 Ų [1]. The 3-bromo regioisomer, 2-(3-bromo-4,5-dimethoxyphenyl)cyclopropylmethanamine (CAS 2229509-78-6), shares the molecular formula C12H16BrNO2 and MW 286.16 but differs in the bromine position, which alters the calculated dipole moment and molecular electrostatic potential surface . While the 4-bromo-2,5-dimethoxy cyclopropane analog (compound 5 in REFS-3) has a TPSA equivalent to the target (~44.5 Ų, since TPSA is dominated by the common functional groups), the para-bromine orientation in the 4-bromo isomer creates a different C–Br bond vector relative to the amine, which influences hydrogen-bond acceptor capacity and may affect metabolic stability via CYP450-mediated oxidation at the bromine-bearing ring position [2].

Physicochemical profiling Isomer comparison Drug-likeness prediction

Aryl Bromide Position as a Synthetic Handle: Cross-Coupling Reactivity and Orthogonality

The ortho-bromine in (2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine is sterically and electronically distinct from the para-bromine in the 4-bromo-2,5-dimethoxy congener. In palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, etc.), ortho-substituted aryl bromides typically exhibit slower oxidative addition kinetics compared to para-substituted analogs due to steric hindrance, yet the ortho position offers unique potential for directed ortho-metalation (DoM) or proximal directing group effects from the cyclopropylmethanamine moiety [1]. The target compound thus constitutes a bifunctional building block: the primary amine can be selectively protected or derivatized, while the ortho-bromine can be engaged in sequential coupling reactions with differentiated reactivity relative to the para-bromo isomer [1]. This orthogonality is not available from the 4-bromo or 3-bromo regioisomers. Additionally, the 2-bromo-4,5-dimethoxy substitution pattern allows for potential lithium-halogen exchange at the sterically encumbered ortho site, which can be exploited for electrophile trapping in diversity-oriented synthesis [2].

Cross-coupling C-H functionalization Building block diversity

Stereochemical Definition and Procurement Purity: (1R,2R)-Configured Racemate vs. Undefined Stereochemistry

The commercially available form of the target compound is the racemic trans-(1R,2R) stereoisomer (CAS 2227670-04-2), which establishes the syn relationship between the aryl and aminomethyl groups on the cyclopropane ring [1]. This is stereochemically analogous to the active (−)-(1R,2S)-configuration of the 4-bromo cyclopropane congener, which was the more potent enantiomer in functional 5-HT2A calcium flux assays (EC50 = 6.3 ± 1.6 nM for (−)-5) [2]. The defined (1R,2R) stereochemistry of the commercial racemate ensures that all molecules adopted the trans configuration; the cis diastereomer would place the amine and aryl groups in an unfavorable spatial relationship for receptor binding [2]. Vendor specifications from Enamine list the compound at catalog number EN300-1906556, with available quantities from 50 mg to 10 g at prices ranging from $1,091 (0.05 g) to $5,590 (10 g) [1]. In contrast, the 3-bromo regioisomer (CAS 2229509-78-6) and the 1-substituted isomer (CAS 1781203-03-9) lack published stereochemical characterization or established structure–activity data, making the target compound the only stereochemically characterized 2-bromo-4,5-dimethoxy cyclopropylmethanamine suitable for reproducible pharmacological studies [1].

Stereochemistry Chiral resolution Enantiomeric purity

High-Priority Research and Procurement Scenarios for (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine


Serotonin Receptor Subtype Selectivity Profiling Using a Novel 2-Bromo Regioisomer Scaffold

Neuroscience laboratories investigating 5-HT2 receptor pharmacology can deploy (2-(2-bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine as a structurally novel probe to dissect the contribution of halogen position to receptor subtype selectivity. The 4-bromo-2,5-dimethoxy cyclopropane congener shows high 5-HT2A affinity (Ki = 1.4 nM) but limited selectivity over 5-HT1A (<100-fold) [1]. This 2-bromo regioisomer, by relocating the halogen from para to ortho, offers a tool to test whether 5-HT2A potency can be maintained while reducing 5-HT1A cross-reactivity, a selectivity profile that would be highly valuable for mechanistic neuroscience studies. Its defined (1R,2R) trans stereochemistry [2] ensures that binding results can be directly compared with the established SAR of the 4-bromo series.

Conformationally Constrained Ligand Design for GPCR Binding Kinetics Studies

The cyclopropane ring in this compound locks the amine in a specific spatial orientation, providing an ideal scaffold for studying the impact of conformational pre-organization on GPCR binding kinetics (association/dissociation rates) [1]. In the characterized 4-bromo series, cyclopropane conformational constraint improved 5-HT2A affinity 6-fold over the flexible ethylamine (Ki: 1.4 nM vs. 8.9 nM) [1]. The 2-bromo regioisomer extends this paradigm to a new substitution topology, enabling surface plasmon resonance (SPR) or radioligand kinetic binding studies to quantify how the ortho-bromine orientation influences residence time at serotonin receptor subtypes. The commercial availability of the racemate at gram scale [2] supports the synthesis of radiolabeled or fluorescent derivatives for these biophysical studies.

Diversity-Oriented Synthesis Library Construction via Ortho-Bromo Cross-Coupling

Medicinal chemistry groups building focused libraries around the cyclopropylmethanamine scaffold can exploit the ortho-bromine as a synthetic diversification point. The sterically differentiated ortho-bromine offers orthogonal reactivity compared to para-bromo analogs in Suzuki-Miyaura and Buchwald–Hartwig couplings [3], enabling sequential functionalization strategies: the primary amine can be first protected, then the aryl bromide subjected to Pd-catalyzed coupling to install aryl, heteroaryl, or amino substituents. The resultant library can probe structure–activity relationships across multiple substitution vectors simultaneously. The compound's availability in quantities from 50 mg (for pilot studies) to 10 g (for library production) from Enamine [2] supports this scalable workflow.

Comparative Metabolic Stability Assessment of Halogen Positional Isomers

Drug metabolism and pharmacokinetics (DMPK) teams evaluating the developability of cyclopropylamine-based CNS ligands can use this compound as a comparator to the 4-bromo and 3-bromo regioisomers in microsomal stability assays. The ortho-bromine position may sterically shield the adjacent C-3 ring position from CYP450-mediated oxidation, potentially reducing metabolic clearance relative to the para-bromo isomer [3]. A head-to-head intrinsic clearance comparison in human liver microsomes (HLM) would quantify whether the 2-bromo substitution offers a tangible metabolic stability advantage, informing lead optimization decisions for programs targeting CNS indications where low clearance is critical.

Quote Request

Request a Quote for (2-(2-Bromo-4,5-dimethoxyphenyl)cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.